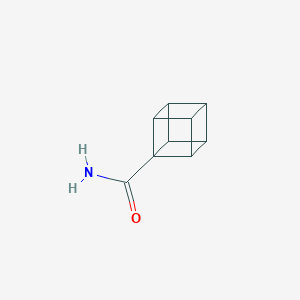

![molecular formula C10H13N3 B053897 N-甲基-N-[(1-甲基-1H-吲唑-3-基)甲基]胺 CAS No. 124491-38-9](/img/structure/B53897.png)

N-甲基-N-[(1-甲基-1H-吲唑-3-基)甲基]胺

概述

描述

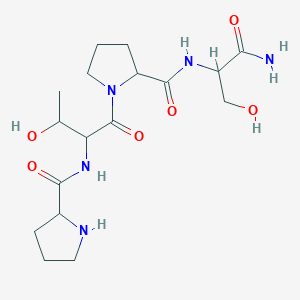

“N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine” is an analytical reference standard categorized as a precursor in the synthesis of various synthetic cannabinoids . It is also known as MDMB-INACA .

Synthesis Analysis

Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized . All the synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines .Molecular Structure Analysis

The molecular formula of “N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine” is C15H19N3O3 . The InChI code of the compound is InChI=1S/C15H19N3O3/c1-15(2,3)12(14(20)21-4)16-13(19)11-9-7-5-6-8-10(9)17-18-11/h5-8,12H,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 .Chemical Reactions Analysis

The compound is used as a precursor in the synthesis of various synthetic cannabinoids . It is also used in the synthesis of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides .Physical And Chemical Properties Analysis

The compound is a crystalline solid . It is soluble in DMF (12.5 mg/ml), DMF:PBS (pH 7.2) (1:1) (0.5 mg/ml), DMSO (10 mg/ml), and Ethanol (3 mg/ml) .科学研究应用

治疗潜力

含有咪唑的化合物,例如 N-甲基-N-[(1-甲基-1H-吲唑-3-基)甲基]胺,具有广泛的化学和生物学性质。 它们以其抗菌、抗分枝杆菌、抗炎、抗肿瘤、抗糖尿病、抗过敏、解热、抗病毒、抗氧化、抗阿米巴、抗蠕虫、抗真菌和溃疡活性而闻名 .

抗结核活性

吲唑衍生物的生物活性

吲唑衍生物表现出多种生物活性,例如抗炎、抗心律失常、抗肿瘤、抗真菌、抗菌和抗HIV活性 .

其他化合物的制备反应物

N-甲基-N-[(1-甲基-1H-吲唑-3-基)甲基]胺可以用作制备噻吩并[3,2-d]嘧啶作为Tpl2激酶抑制剂的反应物,合成吡啶基苯并萘啶酮作为mTOR抑制剂用于治疗癌症,新型双膦酸盐人法尼基焦磷酸合酶抑制剂,以及制备二氮杂双环庚烷作为α7神经烟碱受体影响剂 .

抗增殖活性

一些3-氨基-1H-吲唑-1-甲酰胺在低于1 μM的浓度下被发现抑制许多肿瘤细胞系的细胞生长,导致细胞周期G0-G1期的阻滞 .

抗HIV活性

作用机制

Target of Action

The primary target of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division, intracellular transport, and maintaining cell shape .

Mode of Action

N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions . The compound’s mode of action is consistent with that of colchicine, a known tubulin polymerization inhibitor .

Biochemical Pathways

By inhibiting tubulin polymerization, N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine affects the mitotic spindle, a structure composed of microtubules that segregates chromosomes during cell division . This disruption can lead to cell cycle arrest, specifically in the G2/M phase, and ultimately induce apoptosis, or programmed cell death .

Result of Action

The inhibition of tubulin polymerization by N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine leads to cell cycle arrest and apoptosis . This can result in the reduction of cell proliferation, particularly in cancer cells, as observed in in vitro studies against HeLa, MCF-7, and HT-29 cancer cell lines .

安全和危害

未来方向

属性

IUPAC Name |

N-methyl-1-(1-methylindazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-11-7-9-8-5-3-4-6-10(8)13(2)12-9/h3-6,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQYKASLVAVERE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

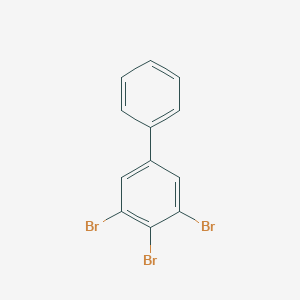

CNCC1=NN(C2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428715 | |

| Record name | N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124491-38-9 | |

| Record name | N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

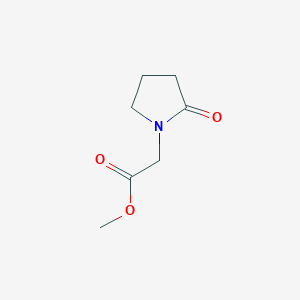

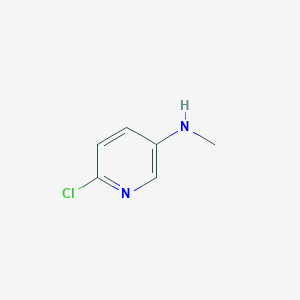

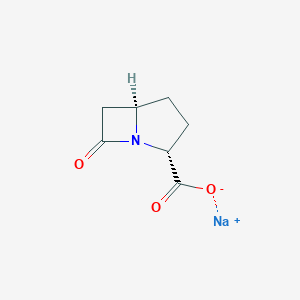

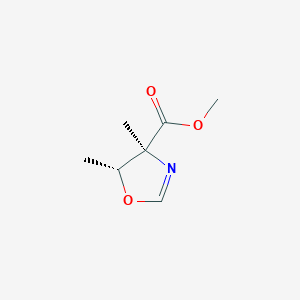

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester](/img/structure/B53847.png)